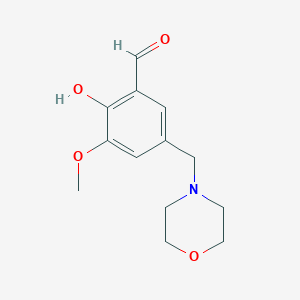

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde

Description

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde (CAS: 110651-54-2) is a synthetic benzaldehyde derivative characterized by a hydroxy group at C2, a methoxy group at C3, and a morpholinomethyl substituent at C4.

Properties

IUPAC Name |

2-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-12-7-10(6-11(9-15)13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDOTXBAUZAVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110651-54-2 | |

| Record name | 2-HYDROXY-3-METHOXY-5-(4-MORPHOLINYLMETHYL)BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .

Chemical Reactions Analysis

Claisen-Schmidt Condensation Reactions

This aldehyde undergoes Claisen-Schmidt condensation with acetophenones to form chalcone derivatives, a reaction critical for developing bioactive compounds. In a study using analogous benzaldehyde derivatives:

-

Conditions : 20% KOH in anhydrous ethanol at 50°C

-

Yield Range : 31.59–79.18% (highest yield for derivative 6t )

-

Product : Chalcone derivatives with enhanced anticancer activity .

| Reaction Type | Reactants | Conditions | Product Yield | Application |

|---|---|---|---|---|

| Claisen-Schmidt | Acetophenone derivatives | KOH/EtOH, 50°C | 31.59–79.18% | Anticancer agents |

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming intermediates for heterocyclic compounds:

-

Morpholine Reactivity : The morpholinomethyl group enhances solubility in polar solvents (e.g., dichloromethane, THF), facilitating reactions with nitrogen-containing nucleophiles like piperidine or pyrrolidine .

-

Catalyst : Triethylamine promotes efficient nucleophilic substitution at the benzylic position.

Condensation with Amines

The aldehyde forms Schiff bases when reacted with primary amines:

-

Example : Reaction with 4-methylpiperazine yields imine-linked derivatives.

-

Stabilization : The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing intermediates .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the ortho/para positions:

-

Methoxy Group : Directs electrophiles to the para position relative to itself.

-

Morpholine Influence : The morpholinomethyl group acts as an electron-donating substituent, activating the ring toward nitration or sulfonation .

Biological Activity of Reaction Products

Derivatives synthesized from this compound exhibit notable pharmacological properties:

| Derivative Class | Activity Tested | Key Finding | Source |

|---|---|---|---|

| Chalcones | Anti-cervical cancer | Tumor growth inhibition via apoptosis | |

| Piperidine conjugates | Neuroprotective effects | Reduced oxidative stress in cell models |

Comparative Reactivity Analysis

The morpholinomethyl group differentiates this compound from structurally similar aldehydes:

| Feature | 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde | 2-Hydroxy-3-methoxy-5-methylbenzaldehyde |

|---|---|---|

| Solubility | Enhanced in polar aprotic solvents | Moderate solubility in ethanol |

| Electron Effects | Strong electron-donating (morpholine) | Weak electron-donating (methyl) |

| Bioactivity | Higher anticancer and neuroprotective activity | Limited antimicrobial activity |

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further studies could explore its applications in targeted drug delivery and enzyme inhibition.

Scientific Research Applications

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the morpholinomethyl group can enhance solubility and bioavailability. These interactions can affect various biological pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among benzaldehyde derivatives:

Pharmacological Activities

Azo Derivatives

- 2-Hydroxy-3-methoxy-5-(5-methyl-thiazol-2-ylazo)-benzaldehyde: Shows potent anticancer activity against A-549 (lung carcinoma) and K-562 (leukemia) cell lines, with IC₅₀ values comparable to standard chemotherapeutics .

Natural Benzaldehyde Derivatives

- Eurotirubrin A (37) and related compounds from Eurotium fungi display antioxidative, antibacterial, and antifungal activities. Their prenyl and aliphatic chains enhance membrane permeability, contributing to bioactivity .

Morpholinomethyl-Containing Analogs

- 4-(Morpholinomethyl)benzaldehyde: Positional isomerism (C4 vs. C5 substitution) may alter receptor binding or metabolic stability compared to the target compound, though specific data are lacking .

Physicochemical Properties

- Solubility: The morpholinomethyl group in the target compound increases polarity, likely improving aqueous solubility compared to non-polar analogs like 5-allyl derivatives.

- Melting Points: 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde: 169–171°C . Morpholinomethyl derivatives: Expected to have lower melting points due to reduced crystallinity from bulky substituents.

Biological Activity

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde (CAS No. 110651-54-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of 2-hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine under controlled conditions. This reaction can yield a compound that possesses unique chemical properties due to the presence of both hydroxyl and morpholinomethyl functional groups, which may influence its biological activity.

The compound exhibits several chemical reactions:

- Oxidation : The aldehyde group can be converted to a carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

- Substitution : The methoxy and morpholinomethyl groups can be substituted under appropriate conditions.

Antimicrobial Properties

Research has indicated that derivatives of 2-hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde exhibit significant antimicrobial activity. For instance, studies involving similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that the compound may help in reducing oxidative stress in biological systems .

Enzyme Inhibition

There is growing interest in the enzyme inhibitory potential of this compound. It may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of 2-hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde may be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The morpholinomethyl group may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzyme activity.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent .

- Antioxidant Studies : In vitro assays revealed that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants. This suggests its potential role in preventing oxidative damage in cells .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via diazo coupling reactions, as demonstrated in heterocyclic azo dye derivatives. For example, 2-amino-5-methylthiazole can serve as a precursor, reacting with benzaldehyde derivatives under controlled pH (8–9) and low-temperature conditions (0–5°C) to minimize side reactions . Optimization includes using polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to enhance coupling efficiency. Yield improvements may involve iterative adjustments of stoichiometry, reaction time (typically 4–6 hours), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing 2-hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholinomethyl and methoxy substituents. Infrared (IR) spectroscopy identifies aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups. Mass spectrometry (MS) provides molecular weight validation, while melting point analysis (e.g., 53–64°C for structural analogs) offers preliminary purity assessment .

Q. How is the compound’s stability maintained during storage and handling?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Handling requires nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Stability tests under accelerated conditions (40°C/75% RH for 1–3 months) can predict shelf life .

Advanced Research Questions

Q. What strategies are used to evaluate the anticancer activity of this compound, and how are mechanistic insights derived?

- Methodological Answer : In vitro assays against cancer cell lines (e.g., A-549 lung adenocarcinoma and K-562 leukemia) are standard. IC₅₀ values are determined via MTT assays, with dose ranges of 1–100 µM . Mechanistic studies involve apoptosis detection (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting for apoptosis-related proteins (e.g., caspase-3, PARP). Computational docking studies can predict interactions with molecular targets like kinases or DNA topoisomerases .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

- Methodological Answer : Rational design focuses on substituent effects:

- Morpholinomethyl group : Replace with other amines (piperidine, pyrrolidine) to modulate lipophilicity and target engagement.

- Methoxy/hydroxy groups : Fluorination or methylation at position 5 may improve metabolic stability .

- Aldehyde moiety : Convert to oximes or hydrazones for prodrug strategies .

Q. What analytical approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin) and validate via orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion). Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analyses of published data adjust for batch effects .

Q. How is the compound’s reactivity exploited in synthesizing complex molecular architectures?

- Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). The morpholinomethyl moiety acts as a directing group in metal-catalyzed C-H functionalization, enabling regioselective arylations . Case studies include coupling with triazine scaffolds for hybrid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.